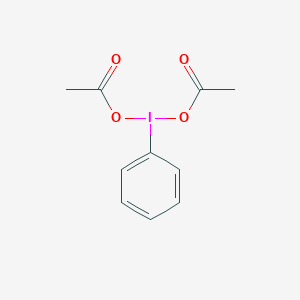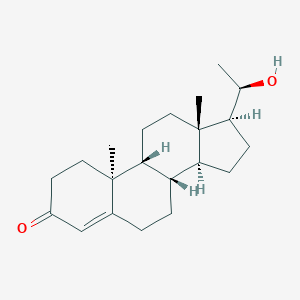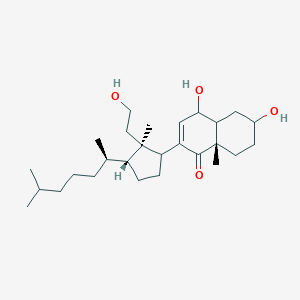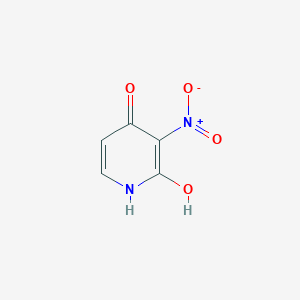
(Diacetoxyiodo)benzene
概要
説明
作用機序
- Downstream effects include the conversion of alkenes to diols, oxidative dearomatization, and other regio- and chemoselective transformations .
Biochemical Pathways
Pharmacokinetics
生化学分析
Biochemical Properties
(Diacetoxyiodo)benzene plays a significant role in biochemical reactions. It is used in conjunction with a catalytic amount of sodium azide in acetonitrile, enabling the oxidative decarboxylation of 2-aryl carboxylic acid into the corresponding aldehydes, ketones, and nitriles
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its role as an oxidizing agent . It is involved in the oxidative decarboxylation of 2-aryl carboxylic acid into the corresponding aldehydes, ketones, and nitriles
準備方法
(Diacetoxyiodo)benzene can be synthesized through several methods. Historically, it was first prepared by Conrad Willgerodt in 1892 by reacting iodobenzene with a mixture of acetic acid and peracetic acid: [ \text{C}_6\text{H}_5\text{I} + \text{CH}_3\text{CO}_3\text{H} + \text{CH}_3\text{CO}_2\text{H} \rightarrow \text{C}_6\text{H}_5\text{I}(\text{O}_2\text{CCH}_3)_2 + \text{H}_2\text{O} ] This method involves dissolving iodosylbenzene in hot acetic acid .
化学反応の分析
(Diacetoxyiodo)benzene undergoes various types of reactions, including:
Oxidation: It efficiently oxidizes C-H bonds in benzylic acetals without the need for costly metal catalysts.
Substitution: It is used in regioselective halocyclization of unfunctionalized olefins, enabling the synthesis of cyclic organic structures.
Reagents and Conditions: Common reagents include iodine and iron dust, and conditions often involve microwave irradiation to enhance reaction speed and effectiveness.
Major Products: Products include 2-acetoxy-1,3-dioxolanes and 1,2-bifunctional cyclic skeletons.
科学的研究の応用
(Diacetoxyiodo)benzene has numerous applications in scientific research:
類似化合物との比較
(Diacetoxyiodo)benzene is compared with other hypervalent iodine compounds such as:
Phenyliodine(III) bis(trifluoroacetate): Similar in its oxidizing properties but differs in the functional groups attached to the iodine atom.
Iodosobenzene: Another hypervalent iodine compound used for similar oxidation reactions but with different reactivity and selectivity.
Dess-Martin periodinane: Known for its use in mild oxidation reactions, but this compound is preferred for its environmental friendliness and efficiency.
This compound stands out due to its versatility, mild reaction conditions, and environmental benefits, making it a valuable reagent in both academic and industrial settings.
特性
IUPAC Name |
[acetyloxy(phenyl)-λ3-iodanyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11IO4/c1-8(12)14-11(15-9(2)13)10-6-4-3-5-7-10/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBIKORITPGTTGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OI(C1=CC=CC=C1)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11IO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0062929 | |
| Record name | Iodobenzene diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0062929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White or pale yellow powder; [Alfa Aesar MSDS] | |
| Record name | Iodobenzene diacetate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14907 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
3240-34-4 | |
| Record name | Iodobenzene diacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3240-34-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenyliodosodiacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003240344 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Diacetoxyiodo)benzene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23801 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Iodine, bis(acetato-.kappa.O)phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Iodobenzene diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0062929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(acetato-O)phenyliodine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.826 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (diacetoxyiodo)benzene facilitate oxidative transformations?
A1: this compound acts as a potent oxidant by readily donating its electrophilic iodine(III) center to electron-rich substrates. [, , , , , , , , , ] This interaction leads to the formation of intermediate species, often involving ligand exchange or electron transfer, ultimately facilitating various oxidative transformations.
Q2: Can you provide specific examples of reactions where this compound's oxidative power is crucial?
A2: Certainly! this compound has proven effective in:
- Oxidative Cleavage: It cleaves vicinal diols into aldehydes, [] and facilitates C–O and C–C bond cleavage in lignin model compounds. []
- Oxidative Cyclization: It enables the synthesis of 1,2,4-triazole derivatives, [] oxazolines, and oxazines from aldehydes. []
- Oxidative Rearrangement: It promotes the synthesis of thiadiazole N-nucleosides. []
Q3: What is the molecular formula and weight of this compound?
A3: this compound is represented by the molecular formula C10H11IO4 and has a molecular weight of 322.15 g/mol. []
Q4: How does this compound perform under different reaction conditions?
A4: this compound demonstrates versatility across a range of conditions:
- Solvent Tolerance: It functions effectively in various solvents including dichloromethane, acetonitrile, toluene, and methanol. [, , , , , , ]
- Temperature Range: Reactions are often conducted at room temperature, showcasing its mild reactivity, although some transformations benefit from heating. [, , , , , ]
Q5: Has a solid-supported version of this compound been developed?
A5: Yes, researchers have successfully synthesized poly[4-(diacetoxyiodo)styrene], a polystyrene-supported derivative. [] This immobilized form offers advantages like simplified reaction workup and potential for reagent recycling.
Q6: Can this compound act as a catalyst, or is it always used stoichiometrically?
A6: While commonly employed stoichiometrically, research indicates this compound can function catalytically in certain reactions, such as the synthesis of biscoumarin derivatives. []
Q7: How does this compound compare to other oxidants in terms of selectivity?
A7: this compound often exhibits remarkable selectivity, particularly in:
- Chemoselectivity: It can oxidize alcohols in the presence of other oxidizable groups. []
- Regioselectivity: In the halocyclization of olefins, this compound promotes regioselective ring formation. []
- Stereoselectivity: It enables the stereoselective synthesis of enol acetates from alkenylboronates. []
Q8: What analytical techniques are typically employed to monitor reactions involving this compound?
A8: Researchers commonly utilize techniques such as:
- NMR Spectroscopy: To monitor reaction progress and characterize product structures. [, ]
- Chromatography: Thin-layer chromatography (TLC) and column chromatography are crucial for reaction monitoring and product purification. [, , ]
Q9: Are there any alternatives to this compound for similar transformations?
A9: Yes, several other hypervalent iodine reagents exist, each with its own reactivity and selectivity profile. Examples include:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![2-(2-chlorophenyl)-4-ethoxy-6-[3-(trifluoromethyl)phenyl]pyridine](/img/structure/B116490.png)



![Carbamic acid, N-[[4-[[(4-amino[1,1'-biphenyl]-3-yl)amino]carbonyl]phenyl]methyl]-, methyl ester](/img/structure/B116520.png)
